N-Desmethyl vandetanib

Description

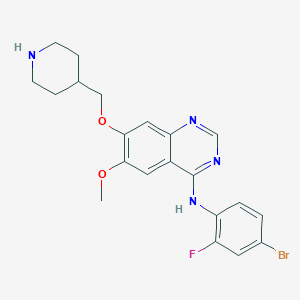

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCPERSEGREUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416177 | |

| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338992-12-4 | |

| Record name | N-Desmethyl vandetanib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL VANDETANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Active Metabolite: A Technical Guide to the Mechanism of Action of N-Desmethyl Vandetanib

Introduction

In the landscape of targeted cancer therapy, the multi-kinase inhibitor vandetanib has established its role in the treatment of certain thyroid cancers.[1][2][3][4][5][6] However, the clinical activity of a drug is often not solely attributable to the parent compound. Metabolites, formed as the body processes the drug, can also exhibit significant pharmacological effects. This guide provides an in-depth technical exploration of N-desmethyl vandetanib, the primary active metabolite of vandetanib. We will delve into its formation, mechanism of action, and its contribution to the overall therapeutic profile of vandetanib, offering a resource for researchers, scientists, and drug development professionals.

Metabolic Generation of an Active Moiety

This compound is the product of the phase I metabolism of vandetanib. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[7][8] The process involves the removal of a methyl group from the piperidine nitrogen of the parent vandetanib molecule. Another significant, but largely inactive, metabolite is vandetanib-N-oxide, formed by flavin-containing monooxygenase enzymes (FMO1 and FMO3).[7]

Unchanged vandetanib and its N-desmethyl and N-oxide metabolites are detectable in plasma, urine, and feces.[1][9] this compound constitutes a notable fraction of the circulating drug-related material, with its exposure representing approximately 7-17% of that of the parent compound.[10] Given its sustained presence and inherent activity, understanding the specific pharmacology of this compound is crucial for a comprehensive grasp of vandetanib's clinical effects.

The metabolic conversion of vandetanib to its primary metabolites can be visualized through the following workflow:

Caption: Metabolic pathways of vandetanib.

Core Mechanism of Action: Multi-Kinase Inhibition

Similar to its parent compound, this compound functions as a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, proliferation, and angiogenesis.[10] The primary targets of both vandetanib and this compound are Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][7][8]

Inhibition of VEGFR and EGFR Signaling

This compound exhibits inhibitory activity against VEGFR and EGFR that is comparable to that of vandetanib.[10] This dual inhibition is a cornerstone of its anti-cancer effects, simultaneously targeting tumor angiogenesis and direct tumor cell proliferation.

-

VEGFR Inhibition: By targeting VEGFR-2 (also known as KDR) and VEGFR-3, this compound disrupts the signaling cascade initiated by VEGF.[11][12] This leads to a reduction in endothelial cell proliferation and migration, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[8]

-

EGFR Inhibition: Inhibition of EGFR by this compound blocks the downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation. This direct anti-tumor effect can induce apoptosis and halt the uncontrolled growth of cancer cells.

The following diagram illustrates the key signaling pathways inhibited by this compound:

Caption: Inhibition of VEGFR and EGFR signaling by this compound.

RET Kinase Inhibition

While the inhibitory activity of this compound on VEGFR and EGFR is well-documented as being similar to the parent compound, its specific activity against RET kinase is less explicitly detailed in publicly available literature. However, given that the core pharmacophore responsible for kinase binding remains intact after N-demethylation, it is highly probable that this compound also retains significant RET inhibitory activity. Constitutively active RET signaling, due to mutations or rearrangements, is a key oncogenic driver in medullary thyroid carcinoma. Therefore, the inhibition of RET by both vandetanib and its active metabolite is central to their therapeutic efficacy in this indication.

Comparative Inhibitory Potency

| Target Kinase | Vandetanib IC50 (nM) |

| VEGFR-2 | 40[11][12] |

| VEGFR-3 | 110[11][12] |

| EGFR | 500[11][12] |

| RET | 130[11][12] |

Experimental Protocols for Characterization

The characterization of the inhibitory activity of this compound relies on established biochemical and cell-based assays. The following are representative protocols that are fundamental to elucidating the mechanism of action of kinase inhibitors like this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified VEGFR, EGFR, and RET kinases.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute the purified recombinant kinase (VEGFR, EGFR, or RET) to the desired concentration in the reaction buffer.

-

Prepare a substrate solution containing a specific peptide substrate for the respective kinase and [γ-³³P]ATP.

-

Prepare serial dilutions of this compound and the parent compound, vandetanib, in DMSO.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, the test compound (this compound or vandetanib) or DMSO (vehicle control), and the reaction buffer.

-

Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

-

-

Detection and Analysis:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Receptor Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced autophosphorylation of VEGFR-2 and EGFR in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HUVECs for VEGFR-2, A431 cells for EGFR) in 96-well plates.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with serial dilutions of this compound or vandetanib for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (e.g., VEGF for HUVECs, EGF for A431 cells) for a short duration (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

-

Detection of Phosphorylation (ELISA-based):

-

Coat a 96-well ELISA plate with a capture antibody specific for the total receptor (VEGFR-2 or EGFR).

-

Add the cell lysates to the wells and incubate to allow the receptor to bind to the antibody.

-

Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-VEGFR-2 [Tyr1175] or anti-phospho-EGFR [Tyr1068]). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Wash the plate and add a chemiluminescent or colorimetric HRP substrate.

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Normalize the phospho-receptor signal to the total protein concentration.

-

Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the ligand-stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Pharmacokinetics and Clinical Significance

The pharmacokinetic profile of vandetanib is characterized by slow absorption and a long terminal half-life of approximately 19 days.[9] this compound, along with the parent drug, is detected in plasma, urine, and feces, with elimination occurring through both renal and fecal routes.[1][9] The presence of this compound as a circulating active metabolite underscores its potential contribution to both the efficacy and the adverse event profile of vandetanib treatment. While specific in vivo studies dissecting the individual contributions of vandetanib and this compound are lacking, the sustained exposure to this active metabolite likely plays a role in the long-term clinical outcomes observed with vandetanib therapy.

Conclusion

This compound is a pharmacologically active metabolite that mirrors the multi-kinase inhibitory profile of its parent compound, vandetanib. By targeting key signaling pathways involved in tumor angiogenesis and cell proliferation, namely VEGFR, EGFR, and likely RET, it significantly contributes to the overall anti-cancer activity of vandetanib. For researchers and clinicians, a thorough understanding of the mechanism of action of this compound is essential for a comprehensive appreciation of the therapeutic effects and potential toxicities associated with vandetanib treatment. Further quantitative studies to precisely define the inhibitory potency of this compound against its key kinase targets would provide even greater clarity on its role in the clinical setting.

References

-

IUPHAR/BPS Guide to PHARMACOLOGY. vandetanib. Accessed January 14, 2026. [Link].

-

PharmaCompass. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry. Accessed January 14, 2026. [Link].

-

PubChem. Vandetanib. Accessed January 14, 2026. [Link].

-

Drugs.com. Vandetanib Monograph for Professionals. Updated November 10, 2025. Accessed January 14, 2026. [Link].

- Martin P, Oliver S, Kennedy SJ, Partridge E, et al. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects. Clin Ther. 2012 Jan;34(1):221-37.

-

ResearchGate. Step-by-step flowchart showing the 7TM phosphorylation assay protocol a... Accessed January 14, 2026. [Link].

- Morisi A, et al. RET Functions as a Dual-Specificity Kinase that Requires Allosteric Inputs from Juxtamembrane Elements. Cell Rep. 2016 Dec 20;17(12):3343-3354.

- Grande E, et al. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. Patient Prefer Adherence. 2017;11:1127-1137.

- Adamcova K, et al. Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Molecules. 2021 Apr 20;26(8):2345.

- Fallahi P, et al. The safety and efficacy of vandetanib in the treatment of progressive medullary thyroid cancer. Expert Opin Drug Saf. 2016;15(12):1-9.

- Sherman SI. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer. Onco Targets Ther. 2012;5:169-78.

- Carlomagno F, et al. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. J Clin Endocrinol Metab. 2009;94(5):1547-52.

- Macarron R, Hertzberg RP. Design and Implementation of High-Throughput Screening Assays. In: Janzen WP, editor. High Throughput Screening: Methods and Protocols. Humana Press; 2002.

- Bikas A, et al. Real-World Efficacy and Safety of Cabozantinib and Vandetanib in Advanced Medullary Thyroid Cancer. Thyroid. 2020 Sep;30(9):1305-1314.

- Spitzweg C, et al. Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. Cancers (Basel). 2018 Oct 20;10(10):398.

- Xian TC, et al. Meta-Analysis of the Efficacy and Safety Evaluation of Vandetanib in the Treatment of Medullary Thyroid Cancer. Horm Metab Res. 2024 Sep;56(9):649-653.

- Al-Zoubi M, et al. Protocol for high throughput 3D drug screening of patient derived melanoma and renal cell carcinoma. SLAS Discov. 2024 Apr;29(3):100141.

- Morabito A, et al. Vandetanib: An overview of its clinical development in NSCLC and other tumors. Cancer Invest. 2011;29(5):381-92.

- Malinowska JM, et al.

- Hsieh YC, et al. Application of In Vitro Metabolism Activation in High-Throughput Screening. J Pers Med. 2020 Oct 31;10(4):187.

-

ResearchGate. High-throughput screening, metabolomics and drug discovery | Request PDF. Accessed January 14, 2026. [Link].

- Rich JN, et al. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. Drugs Today (Barc). 2006 Oct;42(10):635-45.

-

ResearchGate. Vandetanib | Request PDF. Accessed January 14, 2026. [Link].

- Wells SA Jr, et al. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. J Clin Oncol. 2010 Feb 10;28(5):767-72.

- Fallahi P, et al. The safety and efficacy of vandetanib in the treatment of progressive medullary thyroid cancer. Expert Opin Drug Saf. 2016;15(12):1-9.

Sources

- 1. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. Real-World Efficacy and Safety of Cabozantinib and Vandetanib in Advanced Medullary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Meta-Analysis of the Efficacy and Safety Evaluation of Vandetanib in the Treatment of Medullary Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vandetanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrating in vitro metabolomics with a 96-well high-throughput screening platform - PrecisionTox [precisiontox.org]

in vitro metabolism of vandetanib to N-Desmethyl vandetanib

An In-Depth Technical Guide to the In Vitro Metabolism of Vandetanib to N-Desmethyl Vandetanib

Foreword: Beyond the Protocol

In the landscape of targeted oncology, understanding the metabolic fate of a drug is as critical as understanding its mechanism of action. Vandetanib, a potent tyrosine kinase inhibitor, stands as a cornerstone in the treatment of medullary thyroid cancer.[1][2][3] Its clinical efficacy and safety profile are intrinsically linked to its biotransformation, primarily through N-demethylation. This guide is crafted for the discerning researcher and drug development professional. It moves beyond a simple recitation of methods to provide a causal, scientifically-grounded narrative on the in vitro characterization of vandetanib's conversion to its active metabolite, this compound. Our focus is on the "why" that underpins the "how," ensuring that the described protocols are not just procedures to be followed, but self-validating systems of inquiry.

The Metabolic Landscape of Vandetanib

Vandetanib is an orally administered inhibitor targeting key signaling pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[4] Upon entering systemic circulation, vandetanib undergoes hepatic metabolism, leading to the formation of two primary metabolites: This compound and vandetanib N-oxide .[5][6]

-

This compound: This metabolite is formed through an N-demethylation reaction. Crucially, it retains pharmacological potency similar to the parent compound, vandetanib, making it a significant contributor to the overall therapeutic effect.[7][8][9]

-

Vandetanib N-oxide: Formed via N-oxidation, this metabolite is over 50 times less active than vandetanib and is considered a minor contributor to its pharmacological activity.[7][8][9]

The enzymatic machinery responsible for these conversions is precise. Extensive in vitro studies have demonstrated that the N-demethylation to this compound is almost exclusively catalyzed by Cytochrome P450 3A4 (CYP3A4) .[7][10][11][12] The formation of vandetanib N-oxide, in contrast, is mediated by Flavin-containing Monooxygenases (FMOs), specifically FMO1 and FMO3.[9][11][13] This enzymatic specificity is the foundation upon which robust in vitro characterization is built.

Visualizing the Core Metabolic Pathway

The following diagram illustrates the primary metabolic routes for vandetanib.

Caption: Primary metabolic pathways of vandetanib.

Experimental Systems for Metabolic Characterization

To accurately probe the N-demethylation of vandetanib, the choice of the in vitro system is paramount. The goal is to select a system that provides a reliable and reproducible representation of human hepatic metabolism.

Human Liver Microsomes (HLMs): The Gold Standard

HLMs are vesicles of the endoplasmic reticulum prepared from human liver tissue. They are a rich source of Phase I metabolic enzymes, including the full complement of cytochrome P450s, making them the industry-standard tool for initial metabolic profiling.[14][15]

Causality Behind the Choice: Using a pooled lot of HLMs (e.g., from 50 donors) averages out individual genetic variability in CYP enzyme expression, providing a more representative model of the general population's metabolic capacity. This is critical for generating broadly applicable pharmacokinetic data.

Recombinant CYP Enzymes: The Confirmatory Tool

While HLMs demonstrate that metabolism occurs, they do not definitively identify the specific enzyme responsible. For this, recombinant enzymes—individual human CYP isoforms expressed in a host system like baculovirus-infected insect cells—are used.[14]

Causality Behind the Choice: By incubating vandetanib with a panel of individual recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), one can directly measure which isoform is capable of producing this compound. The finding that recombinant CYP3A4 is highly efficient at this conversion confirms its role as the primary catalyst.[11][12]

Core Experimental Protocols

The following protocols are designed as self-validating systems. They include necessary controls to ensure that the observed metabolite formation is a direct result of enzymatic activity.

Workflow Overview: From Incubation to Analysis

This diagram outlines the general experimental process for studying vandetanib metabolism in HLMs.

Caption: General workflow for HLM-based metabolism assays.

Protocol 1: Determining Vandetanib N-Demethylation Rate in HLMs

Objective: To quantify the rate of this compound formation in a pooled human liver microsomal system.

Materials:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Vandetanib

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) for LC-MS/MS (e.g., [(13)C,d(3)]-ZD6474)[16]

Step-by-Step Methodology:

-

Preparation: Thaw HLM vial slowly on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M phosphate buffer. Prepare a 1 mM vandetanib stock solution in DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the following for a final volume of 190 µL:

-

178 µL of 0.1 M Phosphate Buffer (pH 7.4)

-

10 µL of 20 mg/mL HLM stock (final concentration: 1 mg/mL)

-

1 µL of 1 mM Vandetanib stock (final concentration: 5 µM)

-

-

Controls (Trustworthiness Pillar): Prepare three essential control incubations:

-

Time Zero Control: Add termination solvent (ACN) before adding NADPH.

-

No NADPH Control: Replace the NADPH solution with buffer. This validates that the reaction is NADPH-dependent, a hallmark of CYP450 activity.

-

Heat-Inactivated Control: Use HLMs that have been pre-heated at 45°C for 30 minutes. This denatures the enzymes and confirms the reaction is enzymatic.[17]

-

-

Pre-incubation: Equilibrate all tubes in a shaking water bath at 37°C for 5 minutes.[17]

-

Initiation: Start the reaction by adding 10 µL of 20 mM NADPH regenerating system solution (final concentration: 1 mM).[17] Vortex gently.

-

Incubation: Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction at each time point by adding 200 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously to precipitate protein.

-

Sample Processing: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated microsomal protein.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Identifying the Responsible Enzyme with Recombinant CYPs

Objective: To confirm CYP3A4 as the primary enzyme responsible for N-demethylation.

Methodology: This protocol follows the same principles as Protocol 1, with a key modification:

-

Instead of HLMs, use individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) co-expressed with cytochrome P450 reductase. Commercially available systems often provide specific incubation instructions.

-

A crucial addition is an incubation containing recombinant CYP3A4 and cytochrome b5 . Cytochrome b5 has been shown to stimulate CYP3A4-catalyzed formation of N-desmethylvandetanib, and its inclusion provides a more physiologically relevant assessment of CYP3A4's maximum catalytic potential.[9][11][12]

-

Incubate vandetanib with each isoform separately and measure the formation of this compound. A significantly higher rate of formation in the CYP3A4 incubation compared to all others provides definitive evidence of its primary role.[11][12]

Analytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for accurately quantifying vandetanib and this compound in complex biological matrices like microsomal incubates.[7][18]

Causality Behind the Choice: LC-MS/MS provides exceptional sensitivity and specificity. The liquid chromatography step separates the parent drug from its metabolite in time, while the tandem mass spectrometry detects and quantifies each compound based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This eliminates interference from other matrix components.

Data Presentation: Representative LC-MS/MS Parameters

| Parameter | Vandetanib | This compound | Internal Standard |

| Chromatography Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)[16] | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)[16] | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)[16] |

| Mobile Phase | Acetonitrile / 10 mM Ammonium Formate Gradient[16][19] | Acetonitrile / 10 mM Ammonium Formate Gradient[16][19] | Acetonitrile / 10 mM Ammonium Formate Gradient[16][19] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MRM Transition (m/z) | 475.1 -> 112.1[16] | 461.1 -> 112.1 (Calculated) | 479.1 -> 116.2[16] |

Note: MRM (Multiple Reaction Monitoring) transitions should be empirically optimized on the specific mass spectrometer being used.

Interpreting the Data: Kinetics and Clinical Relevance

The data generated from these in vitro experiments allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Studies have reported Kₘ values for vandetanib metabolism in HLMs to be in the micromolar range.[7]

Expertise & Experience Pillar: A low Kₘ value suggests a high affinity of the enzyme (CYP3A4) for the substrate (vandetanib). This high affinity, combined with the high expression level of CYP3A4 in the human liver, explains why this pathway is so dominant.[11][12]

The definitive identification of CYP3A4 as the key metabolizing enzyme has direct clinical implications:

-

Drug-Drug Interactions (DDIs): Co-administration of vandetanib with strong CYP3A4 inducers (e.g., rifampicin) can decrease vandetanib plasma concentrations by up to 40%, potentially reducing efficacy.[8][20] Conversely, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase exposure, though this effect appears to be less clinically significant.[8][10]

-

Pharmacogenomics: Different genetic variants (alleles) of the CYP3A4 gene can result in enzymes with altered metabolic activity. Studies have shown that various CYP3A4 variants metabolize vandetanib with different efficiencies, which could contribute to inter-patient variability in drug response and toxicity.[21][22]

Visualizing the Factors Influencing CYP3A4 Activity

Caption: Factors modulating CYP3A4-mediated vandetanib metabolism.

References

-

Vandetanib - PMC - NIH. National Institutes of Health. [Link]

-

Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC - NIH. National Institutes of Health. [Link]

-

Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC - NIH. National Institutes of Health. [Link]

-

Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC - NIH. National Institutes of Health. [Link]

-

Functional evaluation of vandetanib metabolism by CYP3A4 variants and potential drug interactions in vitro - PubMed. National Institutes of Health. [Link]

-

Caprelsa (vandetanib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Functional evaluation of vandetanib metabolism by CYP3A4 variants and potential drug interactions in vitro. ClinPGx. [Link]

-

Pharmacokinetic Drug Interactions with Vandetanib during Coadministration with Rifampicin or Itraconazole - PMC - NIH. National Institutes of Health. [Link]

-

Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib - MDPI. MDPI. [Link]

-

Vandetanib | Advanced Drug Monograph - MedPath. MedPath. [Link]

-

(PDF) Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - ResearchGate. ResearchGate. [Link]

-

Vandetanib Monograph for Professionals - Drugs.com. Drugs.com. [Link]

-

Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS. Chemistry Central. [Link]

-

Oxidation of vandetanib to N-desmethylvandetanib by human recombinant... - ResearchGate. ResearchGate. [Link]

-

Caprelsa (vandetanib) - FDA. U.S. Food and Drug Administration. [Link]

-

022405Orig1s000 - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

-

Vandetanib - LiverTox - NCBI Bookshelf. National Institutes of Health. [Link]

-

Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS - PubMed. National Institutes of Health. [Link]

-

Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC - PubMed Central. National Institutes of Health. [Link]

-

A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - NIH. National Institutes of Health. [Link]

-

What is the mechanism of Vandetanib? - Patsnap Synapse. Patsnap. [Link]

-

What are the key in vitro assays to assess CYP inhibition or induction? - Patsnap Synapse. Patsnap. [Link]

-

Separation of vandetanib and its metabolites formed by human (A), rat... - ResearchGate. ResearchGate. [Link]

-

Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed. National Institutes of Health. [Link]

-

Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC - PubMed Central. National Institutes of Health. [Link]

-

Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed. National Institutes of Health. [Link]

-

Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PubMed. National Institutes of Health. [Link]

-

Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. [Link]

-

Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed. National Institutes of Health. [Link]

-

Cytochrome P450 Assay Services - Reaction Biology. Reaction Biology. [Link]

-

Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - NIH. National Institutes of Health. [Link]

Sources

- 1. trial.medpath.com [trial.medpath.com]

- 2. Vandetanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 5. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Drug Interactions with Vandetanib during Coadministration with Rifampicin or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]

- 15. oyc.co.jp [oyc.co.jp]

- 16. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caprelsa (vandetanib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 21. Functional evaluation of vandetanib metabolism by CYP3A4 variants and potential drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ClinPGx [clinpgx.org]

Pharmacokinetics of N-Desmethyl vandetanib in plasma

An In-Depth Technical Guide to the Pharmacokinetics of N-Desmethyl Vandetanib in Plasma

Introduction

Vandetanib is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of symptomatic or progressive medullary thyroid cancer.[1][2] Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) tyrosine kinase.[2][3] A critical aspect of understanding the clinical pharmacology of vandetanib is the characterization of its primary active metabolite, this compound.

This metabolite is not merely a breakdown product; it is pharmacologically active and contributes to the overall therapeutic and toxicological profile of the parent drug.[3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount. It informs dosing strategies, aids in the prediction of drug-drug interactions, and provides a more complete picture of the agent's behavior in the body. This guide provides a detailed examination of the pharmacokinetic profile of this compound in plasma, the methodologies used for its quantification, and the clinical implications of its long-circulating presence.

Metabolic Pathway: The Genesis of an Active Metabolite

The biotransformation of vandetanib is a pivotal process that dictates the formation and subsequent exposure to this compound. The metabolism occurs primarily in the liver and is mediated by two main enzymatic superfamilies.

Vandetanib undergoes N-demethylation to form this compound, a reaction catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][6][7] This is the principal pathway leading to the formation of this active metabolite. Concurrently, vandetanib is also metabolized via N-oxidation to form vandetanib-N-oxide. This reaction is carried out by flavin-containing monooxygenases (FMO), specifically FMO1 and FMO3 .[3][5][6][8] While this compound retains pharmacological activity comparable to the parent compound, vandetanib-N-oxide is considered to be over 50 times less active, rendering it largely inactive.[4][5][7] Both metabolites, along with the unchanged parent drug, are found in plasma, urine, and feces.[9][10]

The central role of CYP3A4 in the formation of this compound is a key consideration for potential drug-drug interactions, a topic explored later in this guide.

Caption: Metabolic conversion of vandetanib to its major metabolites.

Pharmacokinetic Profile of this compound

The pharmacokinetic behavior of this compound is intrinsically linked to that of its parent compound due to its formation-rate-limited kinetics. This means the rate at which the metabolite appears and is eliminated from the plasma is governed by the rate of its formation from vandetanib.

Absorption and Formation this compound is not administered directly but is formed in vivo following the slow oral absorption of vandetanib. Peak plasma concentrations of the parent drug are typically reached at a median of 6 hours (range 4-10 hours).[1][4] The appearance of this compound in the plasma follows the absorption and initial metabolism of vandetanib.

Distribution Once formed, this compound circulates in the plasma at concentrations that are a fraction of the parent drug. Studies have shown that the exposure to this compound is typically between 7% and 17% of the vandetanib concentration at steady state.[4] The parent drug is highly protein-bound (90-96%) to human serum albumin and α1-acid-glycoprotein.[1][4] While specific protein binding data for this compound is not extensively detailed, it is reasonable to assume a similar high degree of binding given its structural similarity to vandetanib.

Metabolism and Excretion As a product of metabolism, the subsequent clearance pathways for this compound are less characterized in the public literature. However, it is detected alongside unchanged vandetanib in both feces and urine, indicating that both renal and fecal routes are involved in its ultimate elimination from the body.[2][9][11] The overall elimination of a vandetanib dose is slow, with approximately 69% of the dose recovered over 21 days (44% in feces and 25% in urine).[1][3][9]

Half-Life and Steady State A defining characteristic of vandetanib's pharmacokinetics is its exceptionally long terminal half-life, averaging around 19 days.[1][11][12] Because the disposition of this compound is formation-rate limited, its apparent half-life mirrors that of the parent drug.[4] This slow elimination profile means that achieving steady-state concentrations for both vandetanib and its N-desmethyl metabolite requires prolonged, continuous dosing, typically taking around 3 months.[1]

Comparative Pharmacokinetic Parameters

The following table summarizes and compares the key pharmacokinetic parameters of vandetanib and its active metabolite.

| Parameter | Vandetanib (Parent Drug) | This compound (Metabolite) |

| Time to Peak (Tmax) | ~6 hours (range 4-10)[1][4] | Formation-rate limited; follows parent Tmax |

| Plasma Half-Life (t½) | ~19 days[1][11] | Similar to parent drug (~19 days)[4] |

| Time to Steady State | ~3 months[1] | ~3 months |

| Plasma Protein Binding | 90-96%[1][3] | Assumed to be high |

| Relative Exposure | 100% | 7-17% of parent drug exposure[4] |

| Primary Route of Formation | N/A | Hepatic CYP3A4[6][7] |

| Routes of Excretion | Feces (44%) and Urine (25%)[1][9] | Detected in feces and urine[9][10] |

Factors Influencing this compound Pharmacokinetics

The reliance on CYP3A4 for its formation makes this compound's plasma concentration susceptible to several intrinsic and extrinsic factors.

-

Drug-Drug Interactions (DDIs): Co-administration of vandetanib with strong inducers or inhibitors of CYP3A4 can significantly alter metabolite exposure.

-

CYP3A4 Inducers: Strong inducers, such as rifampicin, can decrease exposure to the parent drug vandetanib while increasing the formation and exposure of this compound.[4]

-

CYP3A4 Inhibitors: Strong inhibitors, such as itraconazole or ketoconazole, can increase the exposure of the parent drug but may decrease the formation of the N-desmethyl metabolite.[4][7] Interestingly, one study in healthy subjects showed no clinically significant effect on vandetanib exposure when co-administered with itraconazole, suggesting other metabolic pathways (like FMO) may play a compensatory role.[1][4] However, caution is still advised.

-

-

Pharmacogenomics: Genetic polymorphisms in the CYP3A4 gene can lead to inter-individual variability in enzyme activity.[13] Patients with certain CYP3A4 variants may exhibit enhanced or decreased metabolism of vandetanib, directly impacting the circulating levels of this compound and potentially affecting both efficacy and toxicity.[13]

-

Organ Impairment:

-

Hepatic Impairment: Since the liver is the primary site of metabolism, hepatic dysfunction can alter pharmacokinetics. One study found that exposure to N-desmethylvandetanib was reduced in subjects with hepatic impairment.[14]

-

Renal Impairment: While metabolism is primarily hepatic, renal impairment can still affect the overall exposure of the parent drug. Vandetanib exposure was found to increase in patients with mild, moderate, and severe renal impairment, which could subsequently influence metabolite levels.[4][14]

-

Bioanalytical Methodology for Quantification in Plasma

Accurate and precise quantification of this compound in plasma is essential for pharmacokinetic studies and therapeutic drug monitoring. The gold-standard methodology for this purpose is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .

Principle of LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity, allowing for the precise measurement of the analyte even at low concentrations in a complex biological matrix like plasma. The method involves three key stages:

-

Sample Preparation: Extraction of the analyte from plasma proteins and other interfering substances.

-

Chromatographic Separation (LC): Separation of the analyte from other components in the extract using a high-performance liquid chromatography column.

-

Detection (MS/MS): Ionization of the analyte and detection based on its unique mass-to-charge ratio (m/z) and the m/z of a specific fragment ion, a process known as Multiple Reaction Monitoring (MRM).

Sources

- 1. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vandetanib - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Vandetanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Pharmacokinetics of vandetanib in subjects with renal or hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of N-Desmethyl Vandetanib: A Technical Guide to the Active Metabolite

Introduction

Vandetanib (Caprelsa®) is a cornerstone in the targeted therapy of advanced and metastatic medullary thyroid cancer (MTC).[1][2] It functions as an orally administered, multi-targeted tyrosine kinase inhibitor (TKI), exerting its anti-neoplastic effects by concurrently blocking several critical signaling pathways implicated in tumor growth, survival, and angiogenesis.[3] Its primary targets include the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene product.[4][5][6]

However, the in vivo efficacy of vandetanib is not solely attributable to the parent compound. Upon administration, vandetanib undergoes significant hepatic metabolism, primarily yielding N-desmethyl vandetanib. This metabolite is not an inert byproduct; rather, it is a pharmacologically active species that contributes meaningfully to the overall therapeutic profile of the drug. Understanding the distinct biological activity of this compound is therefore critical for a comprehensive grasp of the drug's mechanism of action, its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and the nuances of its clinical application.

This technical guide provides an in-depth exploration of the biological activity of this compound. We will dissect its formation, define its target inhibition profile, provide validated experimental protocols for its characterization, and discuss its relevance in the broader context of cancer therapy.

Pharmacokinetics and Metabolic Formation

Vandetanib is principally metabolized in the liver by the cytochrome P450 enzyme CYP3A4, which mediates the N-demethylation of the parent drug to form this compound.[4][7] A secondary metabolite, vandetanib-N-oxide, is formed via flavin-containing monooxygenase (FMO) enzymes FMO1 and FMO3.[8] While both are major metabolites, their biological activities differ substantially. This compound circulates at concentrations representing approximately 7-17% of the parent vandetanib exposure and retains significant pharmacological activity.[8][9] In stark contrast, vandetanib-N-oxide is considered over 50 times less active, rendering it a minor contributor to the drug's efficacy.[7]

The formation of an active metabolite underscores the importance of considering drug-drug interactions. Co-administration of vandetanib with potent CYP3A4 inducers or inhibitors can alter the plasma concentrations of both the parent drug and this compound, potentially impacting both efficacy and toxicity.

Core Biological Activity and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), mirroring the mechanism of its parent compound. By binding to the ATP pocket in the catalytic domain of these kinases, it prevents their autophosphorylation and subsequent activation of downstream signaling cascades that drive oncogenesis.

Target Profile and Inhibitory Potency

Authoritative sources confirm that this compound possesses an inhibitory potency similar to that of vandetanib against key RTKs, particularly VEGFR and EGFR.[9] While specific IC50 values for the metabolite are not widely published, the data for the parent compound serve as a reliable proxy for its activity.

| Target Kinase | IC50 (nM) - Vandetanib | Biological Function |

| VEGFR-2 (KDR) | 40 | Angiogenesis, vascular permeability |

| VEGFR-3 (Flt-4) | 110 | Lymphangiogenesis |

| RET | 130 | Cell proliferation, survival (key driver in MTC) |

| EGFR | 500 | Cell proliferation, survival, metastasis |

| Table 1: In Vitro Inhibitory Potency of Vandetanib. The active metabolite, this compound, exhibits a similar potency profile, particularly against VEGFR and EGFR targets. Data sourced from recombinant enzyme assays.[10][11][12] |

Inhibition of Downstream Signaling Pathways

The simultaneous inhibition of VEGFR, EGFR, and RET by this compound leads to a comprehensive blockade of the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are critical for transmitting mitogenic and survival signals from the cell surface to the nucleus. The disruption of these cascades culminates in the inhibition of tumor cell proliferation, induction of apoptosis, and a potent anti-angiogenic effect, starving the tumor of its essential blood supply.[5][13]

Experimental Evaluation of Biological Activity

Validating the biological activity of this compound requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to confirm effects on cellular pathways and viability.

Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay (ELISA-based)

This protocol provides a non-radioactive method to determine the IC50 of this compound against a specific tyrosine kinase (e.g., VEGFR-2).

Causality: The choice of an ELISA-based assay provides a high-throughput, specific, and safe alternative to radioactive methods for quantifying kinase activity.[9] It measures the direct phosphorylation of a substrate, providing a clean readout of enzyme inhibition.

Methodology:

-

Plate Coating: Coat a 96-well microtiter plate with a substrate peptide specific for the kinase of interest (e.g., poly(Glu-Tyr) for a general tyrosine kinase assay). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

-

Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Kinase Reaction: To each well, add the recombinant kinase enzyme, the corresponding compound dilution, and an ATP solution to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for substrate phosphorylation.

-

Detection: Wash the plate to stop the reaction. Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody to each well. Incubate for 60 minutes at room temperature.

-

Signal Development: Wash the plate again. Add an HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol assesses the anti-proliferative effect of this compound on a relevant cancer cell line, such as the TT cell line for MTC (harboring a RET C634W mutation).

Causality: The MTT assay is a robust, colorimetric method that measures the metabolic activity of viable cells.[15] The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of living cells, providing a quantitative measure of growth inhibition.[16]

Methodology:

-

Cell Seeding: Seed TT cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol confirms that this compound inhibits the phosphorylation of its target RTKs and downstream effectors within the cell.

Causality: Western blotting provides a semi-quantitative method to visualize the phosphorylation status of specific proteins. By using phospho-specific antibodies, one can directly observe the inhibition of kinase activity in a cellular context, validating the mechanism of action.[2]

Methodology:

-

Cell Culture and Treatment: Grow TT cells in 6-well plates until they reach ~80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with various concentrations of this compound for 2-4 hours.

-

Stimulation (Optional): For EGFR or VEGFR pathways, stimulate the cells with their respective ligands (e.g., EGF or VEGF) for 10-15 minutes before harvesting to induce robust receptor phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[2]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-RET (Tyr905), anti-phospho-EGFR (Tyr1068), anti-phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the target proteins and/or a loading control like β-actin.

Conclusion

This compound is a pharmacologically active metabolite that plays a significant role in the therapeutic efficacy of vandetanib. It maintains a multi-targeted inhibitory profile comparable to its parent compound, effectively suppressing the key oncogenic and angiogenic pathways driven by VEGFR, EGFR, and RET kinases. A thorough understanding of its biological activity, validated through rigorous biochemical and cell-based assays, is essential for researchers and drug development professionals. This knowledge informs the interpretation of clinical data, the management of drug interactions, and the ongoing search for next-generation kinase inhibitors to overcome therapeutic resistance.

References

-

Drugs.com. (2025). Vandetanib Monograph for Professionals. [Link]

-

Indra, R., et al. (2021). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. Frontiers in Pharmacology. [Link]

-

Chau, N. G., & Haddad, R. I. (2013). Vandetanib for the treatment of medullary thyroid cancer. Clinical Cancer Research. [Link]

-

U.S. Food and Drug Administration. (2010). Pharmacology Review of Vandetanib. accessdata.fda.gov. [Link]

-

Martin, P., et al. (2012). Pharmacokinetics of vandetanib: three phase I studies in healthy subjects. Clinical Therapeutics. [Link]

-

Ciardiello, F., et al. (2009). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Expert Opinion on Investigational Drugs. [Link]

-

PharmaCompass. (n.d.). Vandetanib Drug Information. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Vandetanib?[Link]

-

Morabito, A., et al. (2009). Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions. The Oncologist. [Link]

-

Wedge, S. R., et al. (2002). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. British Journal of Cancer. [Link]

-

Wells, S. A., et al. (2010). Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer. Journal of Clinical Oncology. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. [Link]

-

Annunziata, C. M., et al. (2010). Vandetanib, designed to inhibit VEGFR2 and EGFR signaling, had no clinical activity as monotherapy for recurrent ovarian cancer and no detectable modulation of VEGFR2. Clinical Cancer Research. [Link]

-

Wells, S. A., et al. (2012). Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. Journal of Clinical Oncology. [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

-

Strelow, J. M., et al. (2021). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. Bioorganic & Medicinal Chemistry. [Link]

-

Leboulleux, S., et al. (2012). Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. Clinical Medicine Insights: Oncology. [Link]

Sources

- 1. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Therapy Shows Benefit in Rare Type of Thyroid Cancer - NCI [cancer.gov]

- 3. Vandetanib (ZD6474), a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Vandetanib? [synapse.patsnap.com]

- 6. Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. drugs.com [drugs.com]

- 10. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vandetanib, designed to inhibit VEGFR2 and EGFR signaling, had no clinical activity as monotherapy for recurrent ovarian cancer and no detectable modulation of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Vandetanib

Foreword: The Rationale and Significance of N-Desmethyl Vandetanib

In the landscape of targeted cancer therapy, vandetanib stands as a significant multi-kinase inhibitor, primarily targeting VEGFR, EGFR, and RET tyrosine kinases. Its clinical efficacy, particularly in the treatment of medullary thyroid cancer, is well-documented. However, the in vivo journey of a drug often involves metabolic transformation, leading to the formation of metabolites that can possess their own pharmacological activity, contributing to both the therapeutic and toxicological profile of the parent compound. This compound is the major active metabolite of vandetanib, formed through N-demethylation in the liver, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2][3] Understanding the synthesis and properties of this key metabolite is paramount for a comprehensive grasp of vandetanib's pharmacology and for the development of robust analytical methods to study its pharmacokinetics.

This technical guide provides a detailed, scientifically grounded protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. Furthermore, it outlines a comprehensive characterization strategy to ensure the identity, purity, and stability of the synthesized compound. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and in-depth understanding of this compound.

I. Strategic Approach to the Synthesis of this compound

The synthesis of this compound, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine, is approached through a convergent strategy. This involves the preparation of two key structural fragments: the quinazoline core and the piperidine side-chain, which are then coupled in the final stages of the synthesis. This approach allows for the independent optimization of the synthesis of each fragment, leading to a more efficient and higher-yielding overall process.

The quinazoline core will be constructed first, culminating in a key intermediate, 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline. The piperidine side-chain will be prepared as N-Boc-4-piperidinemethanol, a commercially available or readily synthesized building block. The hydroxyl group of this fragment will be activated, for example, by conversion to a mesylate, to facilitate nucleophilic substitution with the hydroxyl group on the quinazoline core. The final step will involve the deprotection of the Boc group on the piperidine nitrogen to yield the target molecule.

Diagram of the Overall Synthetic Strategy:

Caption: A convergent synthetic workflow for this compound.

II. Detailed Experimental Protocols

Part A: Synthesis of the Key Quinazoline Intermediate

The synthesis of 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline is a critical phase of this process. A reliable method involves the debenzylation of a protected precursor.[1]

Step 1: Synthesis of 7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

This intermediate can be prepared through the condensation of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline with 4-bromo-2-fluoroaniline. The chloroquinazoline precursor is accessible from 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one through chlorination with reagents like phosphoryl chloride or thionyl chloride.

Step 2: Deprotection to Yield 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline

-

Rationale: The benzyl ether is a robust protecting group that can be cleaved under acidic conditions, which are compatible with the other functional groups in the molecule. Trifluoroacetic acid (TFA) is an effective reagent for this transformation.

-

Protocol:

-

Dissolve 7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine (1.0 eq) in trifluoroacetic acid (TFA) (approximately 5-10 mL per gram of starting material).

-

Heat the solution to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1.5-3 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the TFA under reduced pressure using a rotary evaporator.

-

To the resulting residue, add methanol and adjust the pH to approximately 11 using a concentrated ammonium hydroxide solution. This step neutralizes the excess acid and precipitates the product.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient.[1]

-

Part B: Preparation of the Piperidine Side-Chain and Coupling

Step 3: Synthesis of (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl methanesulfonate

-

Rationale: The primary alcohol of N-Boc-4-piperidinemethanol needs to be converted into a good leaving group to facilitate the subsequent nucleophilic substitution. Mesylation is a common and effective method for this transformation.

-

Protocol:

-

Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated product, which can often be used in the next step without further purification.

-

Step 4: Coupling of the Quinazoline Core and Piperidine Side-Chain

-

Rationale: A Williamson ether synthesis is employed to couple the two fragments. The phenoxide, generated in situ from the 7-hydroxyquinazoline intermediate and a suitable base, acts as a nucleophile, displacing the mesylate from the piperidine side-chain.

-

Protocol:

-

To a solution of 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add the solution of (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl methanesulfonate (1.2 eq) in DMF to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel.

-

Part C: Final Deprotection and Purification

Step 5: N-Boc Deprotection to Yield this compound

-

Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or methanol is a standard and effective method for this deprotection.[2]

-

Protocol:

-

Dissolve the Boc-protected intermediate from the previous step in a solution of 4M HCl in dioxane or methanol.

-

Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting hydrochloride salt can be neutralized with a base such as sodium bicarbonate to yield the free base of this compound.

-

Purification of the Final Product:

The final compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. Alternatively, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.

III. Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

| Analytical Technique | Parameter | Expected Result |

| Mass Spectrometry (MS) | Molecular Weight | Expected [M+H]⁺ at m/z 461.0990 for C₂₁H₂₂BrFN₄O₂.[4] |

| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical Shifts (δ, ppm) | Signals corresponding to the aromatic protons of the quinazoline and anilino rings, the methoxy group, and the piperidine side-chain protons. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Chemical Shifts (δ, ppm) | Signals corresponding to all 21 carbon atoms in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Purity | ≥98% |

| Infrared (IR) Spectroscopy | Functional Groups | Characteristic absorptions for N-H, C-H, C=N, C=C, and C-O bonds. |

| Elemental Analysis | Elemental Composition | %C, %H, %N values consistent with the molecular formula C₂₁H₂₂BrFN₄O₂. |

Predicted ¹H and ¹³C NMR Data:

Based on the structure and data from similar compounds, the following are predicted key NMR signals for this compound in DMSO-d₆:

-

¹H NMR: Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methoxy group around 3.9 ppm, signals for the piperidine ring protons between 1.5-3.5 ppm, and a signal for the piperidine N-H proton.[1]

-

¹³C NMR: Aromatic carbons between 100-160 ppm, the methoxy carbon around 56 ppm, and aliphatic carbons of the piperidine side-chain in the range of 30-70 ppm.[1]

IV. Biological Context and Handling

Metabolic Pathway of Vandetanib:

Caption: Major metabolic pathways of Vandetanib.

This compound is not just a synthetic target but a biologically relevant molecule. It is an active metabolite of vandetanib, meaning it contributes to the overall pharmacological effect of the parent drug.[1][2] Therefore, having a pure standard of this compound is crucial for in vitro and in vivo studies aimed at elucidating the complete pharmacological and toxicological profile of vandetanib.

Safe Handling and Storage:

As with any potent pharmaceutical compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, an inert atmosphere is recommended.

V. Conclusion

This technical guide has provided a comprehensive and scientifically rigorous approach to the synthesis and characterization of this compound. By understanding the rationale behind each synthetic step and employing a thorough analytical strategy, researchers can confidently produce and validate this important metabolite. The availability of a well-characterized standard of this compound is indispensable for advancing our understanding of vandetanib's mechanism of action, pharmacokinetics, and for the development of improved cancer therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. MS spectrum of vandetanib products measured by 12T electrospray.... Available from: [Link]

-

Allmpus. Vandetanib N-Desmethyl Impurity. (2025-12-25). Available from: [Link]

-

Veeprho. This compound | CAS 338992-12-4. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0060835). (2013-07-04). Available from: [Link]

-

SynZeal. Vandetanib Impurity 1 | 338992-20-4. Available from: [Link]

-

Drugs.com. Vandetanib Monograph for Professionals. (2025-11-10). Available from: [Link]

-

Cancer Care Ontario. vanDETanib. Available from: [Link]

-

PubChem. Vandetanib. National Center for Biotechnology Information. Available from: [Link]

-

Veeprho. Vandetanib Impurities and Related Compound. Available from: [Link]

Sources

A Technical Guide to the Role of Cytochrome P450 3A4 in the Metabolic Formation of N-Desmethyl Vandetanib

This guide provides an in-depth technical analysis of the pivotal role played by the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolism of vandetanib, specifically focusing on the formation of its active metabolite, N-desmethyl vandetanib. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with practical experimental methodologies to offer a comprehensive understanding of this critical metabolic pathway.

Introduction: Vandetanib and its Metabolic Landscape

Vandetanib is an orally active, potent inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinase.[1][2][3] Its mechanism of action, which involves the disruption of signaling pathways crucial for tumor angiogenesis and cell proliferation, has led to its approval for the treatment of certain types of thyroid cancer.[4][5][6]

The clinical pharmacokinetics of vandetanib are characterized by slow absorption and a long terminal half-life of approximately 19 days.[1][5] Metabolism is a significant route of elimination for vandetanib, with two primary metabolites identified in plasma, urine, and feces: this compound and vandetanib N-oxide.[3][7][8] While vandetanib N-oxide is considered to have significantly less activity, this compound retains a pharmacological potency similar to the parent compound.[4][9] Understanding the enzymatic pathways responsible for the formation of these metabolites is therefore critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.

The Central Role of CYP3A4 in N-Desmethylation

In vitro studies utilizing human liver microsomes and recombinant human cytochrome P450 enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for the N-demethylation of vandetanib to form this compound.[3][4][8][10][11] CYP3A4, a member of the cytochrome P450 superfamily, is the most abundantly expressed drug-metabolizing enzyme in the human liver and intestine, accounting for the metabolism of approximately 30-50% of clinically used drugs.[12][13][14][15]

The causality behind CYP3A4's central role is twofold: its high expression levels in metabolically active tissues and its broad substrate specificity, which accommodates the vandetanib molecule. The N-desmethylation reaction involves the oxidative removal of a methyl group from the piperidine moiety of vandetanib, a classic CYP450-mediated reaction.

In contrast, the formation of vandetanib N-oxide is primarily catalyzed by flavin-containing monooxygenase enzymes (FMO1 and FMO3).[4][8][10][11] This distinction in enzymatic pathways for the two major metabolites has significant implications for predicting and managing drug interactions.

Visualizing the Metabolic Pathway

The metabolic conversion of vandetanib is illustrated in the following diagram, highlighting the distinct roles of CYP3A4 and FMO enzymes.

Caption: Metabolic pathways of vandetanib.

Clinical and Pharmacokinetic Implications